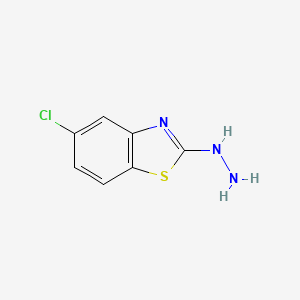

5-Chloro-2-hydrazinyl-1,3-benzothiazole

Overview

Description

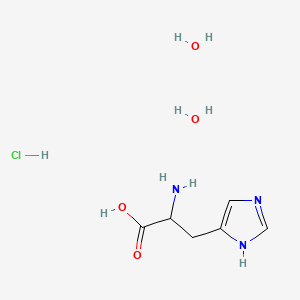

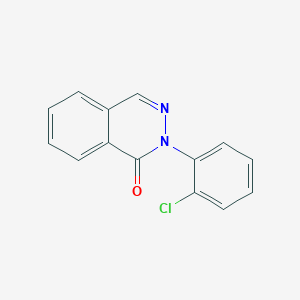

5-Chloro-2-hydrazinyl-1,3-benzothiazole is a chemical compound with the molecular formula C7H6ClN3S and a molecular weight of 199.66 . It is stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 5-Chloro-2-hydrazinyl-1,3-benzothiazole, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The IUPAC name for 5-Chloro-2-hydrazinyl-1,3-benzothiazole is (2E)-5-chloro-1,3-benzothiazol-2 (3H)-one hydrazone . The InChI code for this compound is 1S/C7H6ClN3S/c8-4-1-2-6-5 (3-4)10-7 (11-9)12-6/h1-3H,9H2, (H,10,11) .Physical And Chemical Properties Analysis

5-Chloro-2-hydrazinyl-1,3-benzothiazole is a powder that is stored at room temperature . It has a melting point of 215-216 degrees Celsius .Scientific Research Applications

Synthesis and Biological Activity

5-Chloro-2-hydrazinyl-1,3-benzothiazole serves as an intermediate in the synthesis of various chemically and biologically active compounds. For instance, its condensation with chloroacetyl chloride leads to the formation of compounds that have been tested for their antibacterial activity against microorganisms such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. These compounds exhibit good to moderate antibacterial activity, although they do not show significant antifungal effects against tested species (Chavan & Pai, 2007).

ChemInformatics and Ring Closure Reactions

In cheminformatics studies, 5-Chloro-2-hydrazinyl-1,3-benzothiazole is used in reactions that lead to the formation of various ring structures, which are important in medicinal chemistry. For example, it undergoes heating with hydrazine hydrate, leading to decarbonylation and ring contraction, and the introduction of the hydrazino group. These transformations are crucial in synthesizing compounds like 3'-hydroxy and 3'-mercapto derivatives, which are potential candidates for further pharmacological evaluation (Kapratwar et al., 2005).

Antimicrobial Agents

5-Chloro-2-hydrazinyl-1,3-benzothiazole derivatives have been explored for their antimicrobial properties. By undergoing various chemical transformations, these derivatives have been screened for their in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Streptococcus pyogenes. Some derivatives, particularly those with specific substituents, showed excellent antibacterial activity, surpassing that of standard drugs in some cases (Maddila et al., 2016).

Anticonvulsant and Antipsychotic Agents

Further research into 5-Chloro-2-hydrazinyl-1,3-benzothiazole derivatives has led to the synthesis of compounds with potential anticonvulsant and antipsychotic activities. These derivatives have been evaluated for their efficacy against various models, showing promise as new therapeutic agents in the treatment of psychiatric disorders and epilepsy (Kaur et al., 2012).

Safety and Hazards

The safety information for 5-Chloro-2-hydrazinyl-1,3-benzothiazole includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary target of 5-Chloro-2-hydrazinyl-1,3-benzothiazole is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for anti-tubercular activity.

Mode of Action

5-Chloro-2-hydrazinyl-1,3-benzothiazole interacts with its target DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, leading to a compromised cell wall and ultimately, the death of the mycobacterium .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway. By inhibiting DprE1, it prevents the formation of arabinogalactan, a crucial component of the mycobacterial cell wall . The downstream effect is a compromised cell wall, leading to the death of the mycobacterium .

Result of Action

The result of the action of 5-Chloro-2-hydrazinyl-1,3-benzothiazole is the inhibition of the growth of Mycobacterium tuberculosis. By inhibiting the function of DprE1, it disrupts the synthesis of arabinogalactan, leading to a compromised cell wall and the death of the mycobacterium .

properties

IUPAC Name |

(5-chloro-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c8-4-1-2-6-5(3-4)10-7(11-9)12-6/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAOIHNAUFRSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288496 | |

| Record name | Benzothiazole, 5-chloro-2-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20174-72-5 | |

| Record name | Benzothiazole, 5-chloro-2-hydrazinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20174-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 5-chloro-2-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline](/img/structure/B1644825.png)

![3-Methyl-4-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1644830.png)

![5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1644833.png)

![(1S,2S,3R,5S)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol](/img/structure/B1644851.png)

![7-Iodoimidazo[5,1-B]thiazole](/img/structure/B1644869.png)